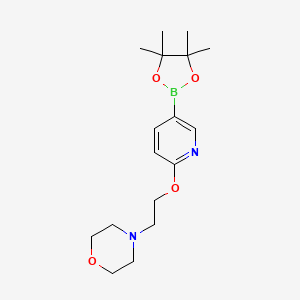
4-(2-((5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)ethyl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2-Morpholinoethoxy)pyridine-3-boronic acid pinacol ester is a boronic ester derivative that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group, a pyridine ring, and a morpholinoethoxy substituent. Boronic esters are known for their versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Morpholinoethoxy)pyridine-3-boronic acid pinacol ester typically involves the following steps:
Halogen-Metal Exchange and Borylation: This method involves the exchange of a halogen atom on a pyridine derivative with a metal, followed by borylation to introduce the boronic acid group.
Palladium-Catalyzed Cross-Coupling: This approach uses palladium catalysts to couple halopyridines with tetraalkoxydiborane or dialkoxyhydroborane.
Iridium or Rhodium Catalyzed C-H or C-F Borylation: This method involves the direct borylation of pyridine derivatives using iridium or rhodium catalysts.
Industrial Production Methods
Industrial production of 6-(2-Morpholinoethoxy)pyridine-3-boronic acid pinacol ester often employs large-scale versions of the synthetic routes mentioned above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
化学反应分析
Types of Reactions
6-(2-Morpholinoethoxy)pyridine-3-boronic acid pinacol ester undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using acidic or basic conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to coupling reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Acids and Bases: Used in protodeboronation reactions.
Oxidizing and Reducing Agents: Used in oxidation and reduction reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.
Deboronated Products: Formed through protodeboronation reactions.
科学研究应用
6-(2-Morpholinoethoxy)pyridine-3-boronic acid pinacol ester has a wide range of applications in scientific research:
作用机制
The mechanism of action of 6-(2-Morpholinoethoxy)pyridine-3-boronic acid pinacol ester primarily involves its role as a boronic ester in chemical reactions. In Suzuki-Miyaura coupling reactions, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form carbon-carbon bonds . The boronic acid group acts as a nucleophile, facilitating the transfer of the organic group to the palladium center .
相似化合物的比较
Similar Compounds
Uniqueness
6-(2-Morpholinoethoxy)pyridine-3-boronic acid pinacol ester is unique due to the presence of the morpholinoethoxy substituent, which imparts distinct chemical properties and reactivity compared to other boronic esters. This compound’s versatility in various chemical reactions, particularly in Suzuki-Miyaura coupling, makes it a valuable tool in organic synthesis .
属性
分子式 |
C17H27BN2O4 |
|---|---|
分子量 |
334.2 g/mol |
IUPAC 名称 |
4-[2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxyethyl]morpholine |
InChI |
InChI=1S/C17H27BN2O4/c1-16(2)17(3,4)24-18(23-16)14-5-6-15(19-13-14)22-12-9-20-7-10-21-11-8-20/h5-6,13H,7-12H2,1-4H3 |
InChI 键 |
ZUULQVJIPFJMMV-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)OCCN3CCOCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


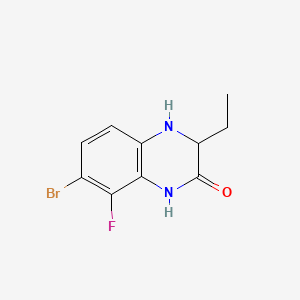
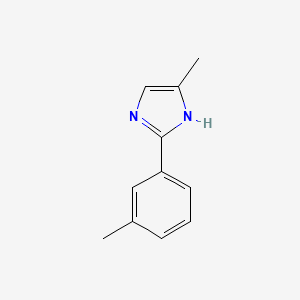
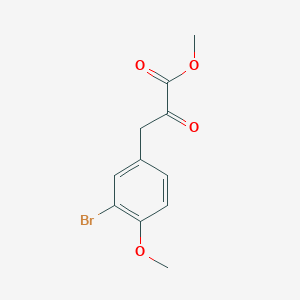
![5-Bromo-2-(1-methyl-3-pyrrolyl)-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-imidazole](/img/structure/B13682261.png)
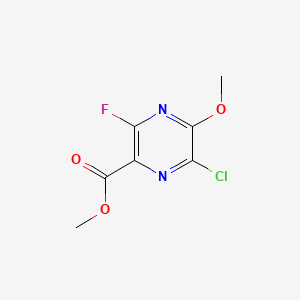
![9-(Hydroxymethyl)-7,7-dimethyl-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B13682269.png)



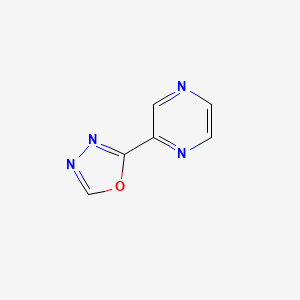
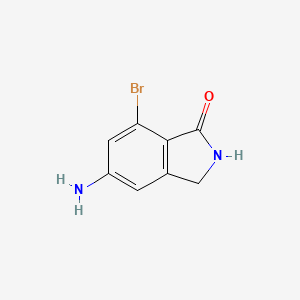
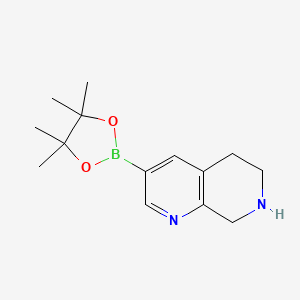
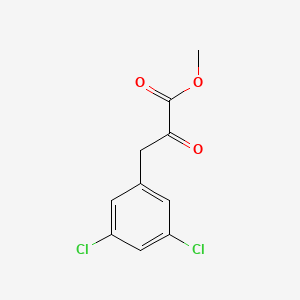
![(1R,2R,5S)-3-Boc-2-(aminomethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B13682335.png)
